1-Nitroso-4-propylbenzene

Description

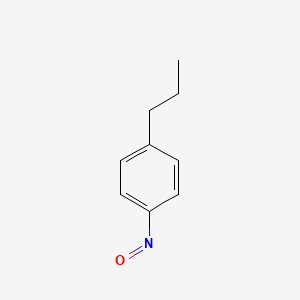

Structure

2D Structure

3D Structure

Properties

CAS No. |

67083-39-0 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-nitroso-4-propylbenzene |

InChI |

InChI=1S/C9H11NO/c1-2-3-8-4-6-9(10-11)7-5-8/h4-7H,2-3H2,1H3 |

InChI Key |

XHNUYMNRCLHBFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Nitroso 4 Propylbenzene

General Approaches for Aromatic C-Nitroso Compound Synthesis

The preparation of aromatic nitroso compounds can be broadly categorized into several key strategies. These methods typically involve the oxidation of precursor amines or hydroxylamines, the reduction of nitro compounds, or direct electrophilic substitution on an aromatic ring. at.uawikipedia.org

The direct oxidation of aromatic primary amines (anilines) is a common and effective route to the corresponding nitrosoarenes. nih.gov This transformation requires selective oxidizing agents that can convert the amino group to a nitroso group without proceeding to the nitro stage. mdpi.com A variety of oxidants have been employed for this purpose, with the choice of reagent and reaction conditions being critical for achieving high yields and selectivity. scispace.comacs.org

Common oxidizing systems include:

Hydrogen Peroxide (H₂O₂): In the presence of catalysts like heteropolyacids or metal complexes (e.g., molybdenum, tungsten), aqueous hydrogen peroxide can efficiently oxidize anilines to nitroso compounds. scispace.com The selectivity towards the nitroso or nitro product can often be controlled by temperature. scispace.commdpi.com For instance, certain heteropolyacid-catalyzed oxidations yield nitrosoarenes at lower temperatures (e.g., 20°C) and nitroarenes at higher temperatures (e.g., 60°C). mdpi.com

Peroxy Acids: Reagents such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of anilines. scispace.com

Potassium Peroxymonosulfate (Oxone®): Oxone® is a versatile and user-friendly oxidant that can be used in biphasic systems to convert anilines into their nitroso derivatives in situ. chemrxiv.org This approach is particularly useful in flow chemistry setups, minimizing the isolation and handling of potentially unstable nitroso intermediates. chemrxiv.org

The oxidation pathway is believed to proceed through an N-arylhydroxylamine intermediate, which is then further oxidized to the nitroso compound. nih.gov Controlling the reaction is crucial to prevent over-oxidation to the corresponding nitroarene or side reactions leading to azoxybenzenes. researchgate.netacs.org

| Oxidizing Agent/System | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / Heteropolyacid Catalyst | Anilines | Environmentally benign oxidant; selectivity can be temperature-dependent. | scispace.commdpi.com |

| Oxone® (Potassium Peroxymonosulfate) | Anilines | Effective in biphasic systems; suitable for in-situ generation and flow chemistry. | chemrxiv.org |

| Peracetic Acid | Anilines | A classic and effective reagent for this transformation. | scispace.com |

Electrophilic ipso-substitution provides a powerful and highly regioselective method for the synthesis of nitrosoarenes. researchgate.net In this approach, a substituent on the aromatic ring, known as a directing group, is replaced by an incoming electrophile—in this case, a nitroso or nitrosonium (NO⁺) species. researchgate.netacs.org This strategy circumvents the regioselectivity issues often encountered with direct electrophilic aromatic substitution on substituted benzenes. researchgate.net

A prominent example is nitrosodesilylation, where a trimethylsilyl (B98337) (-SiMe₃) group is displaced by a nitroso group. acs.orgnih.gov The reaction typically employs a nitrosonium salt, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄), as the electrophilic agent. researchgate.netnih.gov This method is advantageous as the trimethylsilyl group can be introduced at a specific position on the aromatic ring, thereby predetermining the site of nitrosation. The reaction is tolerant of a range of functional groups and can be applied to electron-rich, electron-deficient, and sterically hindered substrates. researchgate.netnih.gov The mechanism involves electrophilic attack at the carbon atom bearing the silyl (B83357) group, leading to the desired nitrosoarene. thieme-connect.com

Aromatic C-nitroso compounds exist as intermediates on the redox scale between anilines and nitroarenes. researchgate.net Consequently, their synthesis can be achieved through the partial reduction of the corresponding nitro compounds. wikipedia.org This is a classical approach, though it can be challenging to stop the reduction at the nitroso stage, as over-reduction to N-arylhydroxylamines or primary amines is common. researchgate.netnih.gov The reduction of 1-nitro-4-propylbenzene (B83385), for instance, proceeds through the 1-nitroso-4-propylbenzene intermediate before forming 4-propylaniline (B1194406).

While aliphatic nitroso compounds can rearrange to their more stable oxime tautomers, this is generally not a concern for simple nitrosoarenes unless specific functional groups, such as an ortho-hydroxyl group, are present. at.ua

Strategies for Achieving Regioselectivity in the Synthesis of Substituted Nitrosobenzenes

Achieving regioselectivity is paramount in the synthesis of specifically substituted nitrosobenzenes like this compound. The strategy employed is largely dictated by the directing effects of the substituents already present on the aromatic ring. libretexts.orglumenlearning.com

The propyl group in the target molecule is an alkyl group, which is classified as an activating, ortho-, para-director for electrophilic aromatic substitution (EAS). lumenlearning.compressbooks.pub Therefore, direct electrophilic nitrosation of propylbenzene (B89791) would be expected to yield a mixture of 1-nitroso-2-propylbenzene (ortho) and this compound (para), along with potential minor amounts of the meta isomer. libretexts.org

To synthesize this compound with high regioselectivity, the following strategies are superior:

Oxidation of a Pre-functionalized Precursor: The most straightforward and highly regioselective method is to start with a precursor that already has the desired para-substitution pattern. The oxidation of 4-propylaniline directly yields this compound. Since the starting material is a pure, single isomer, the product is also formed as a single regioisomer.

Electrophilic Ipso-Substitution: As discussed previously, ipso-substitution offers excellent regiocontrol. researchgate.net To synthesize this compound, one would start with 1-propyl-4-(trimethylsilyl)benzene. Electrophilic nitrosation would then lead to the exclusive formation of the para-substituted product, as the substitution occurs only at the carbon atom bonded to the silicon. acs.org

| Synthetic Strategy | Precursor | Key Advantage | Expected Product(s) |

|---|---|---|---|

| Direct Electrophilic Nitrosation | Propylbenzene | Direct functionalization of hydrocarbon. | Mixture of ortho- and para-isomers. |

| Oxidation of Amine | 4-Propylaniline | Excellent regioselectivity; utilizes readily available precursors. | This compound (single isomer). |

| Nitrosodesilylation (Ipso-Substitution) | 1-Propyl-4-(trimethylsilyl)benzene | Excellent and predictable regioselectivity. | This compound (single isomer). |

The directing effects of substituents are rooted in their ability to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. lumenlearning.com For an ortho- or para-director like an alkyl group, the positive charge in the intermediate can be favorably located on the carbon atom bearing the substituent, which provides stabilization through inductive effects and hyperconjugation. pressbooks.pub

Molecular Structure, Conformational Dynamics, and Spectroscopic Characterization

Spectroscopic Probes for Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule by probing their characteristic vibrational modes. For 1-Nitroso-4-propylbenzene, these methods are crucial for confirming the presence of the nitroso group, the propyl substituent, and the benzene (B151609) ring.

The nitroso (-N=O) group is the most distinctive feature. In aromatic nitroso compounds, the N=O stretching vibration is a key diagnostic marker. For nitrosobenzene (B162901) monomers, this stretching frequency is typically observed in the range of 1500-1520 cm⁻¹. The electronic nature of substituents on the benzene ring can influence this frequency.

The propyl group gives rise to characteristic aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2850-2975 cm⁻¹ region. docbrown.infospectroscopyonline.com Bending vibrations for these groups typically appear in the 1370-1470 cm⁻¹ range. docbrown.info

The 1,4-disubstituted (para) benzene ring has several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3030-3080 cm⁻¹). docbrown.info The aromatic C-C stretching vibrations within the ring usually produce bands in the 1400-1600 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern.

While a dedicated spectrum for this compound is not widely available, the expected vibrational frequencies can be inferred from data on related aromatic nitroso compounds and substituted benzenes. docbrown.infoat.ua

Table 1: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak | Medium |

| C-H Stretch | Propyl (-CH₂, -CH₃) | 2975 - 2850 | Strong | Strong |

| N=O Stretch | Nitroso | 1520 - 1500 | Strong | Medium |

| C-C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Strong | Strong |

| C-H Bend | Propyl (-CH₂, -CH₃) | 1470 - 1370 | Medium | Medium |

| C-N Stretch | Aryl-Nitroso | 1190 - 1100 | Medium | Weak |

| C-H Out-of-Plane Bend | p-Disubstituted Ring | 850 - 800 | Strong | Weak |

Note: This table is based on typical frequency ranges for the specified functional groups and may vary in the actual spectrum of this compound.

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This process provides the molecular weight of the compound and, through analysis of the fragmentation pattern, valuable information about its structure.

For this compound (C₉H₁₁NO), the molecular weight is approximately 149.19 g/mol . In a typical electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion ([M]⁺•), would be observed at m/z 149.

The fragmentation of aromatic nitroso compounds is characterized by several key pathways. A very common fragmentation is the loss of the nitroso group as a neutral nitric oxide (•NO) radical, which has a mass of 30 Da. researchgate.netnih.gov This would result in a prominent fragment ion at m/z 119, corresponding to the 4-propylphenyl cation.

Further fragmentation would involve the propyl side chain. The loss of an ethyl radical (•C₂H₅, 29 Da) from the molecular ion via benzylic cleavage would lead to a fragment at m/z 120. This fragment is particularly stable due to the formation of a tropylium-like ion through rearrangement. The loss of a methyl radical (•CH₃, 15 Da) is generally less favorable.

The fragmentation of the propylphenyl cation (m/z 119) can also occur, primarily through the loss of propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement, yielding the phenyl cation at m/z 77. The phenyl cation is a common fragment in the mass spectra of many benzene derivatives. rsc.org

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Neutral Loss |

| 149 | [C₆H₄(CH₂CH₂CH₃)NO]⁺• | (Molecular Ion) |

| 120 | [C₇H₇NO]⁺ | •C₂H₅ (Ethyl radical) |

| 119 | [C₆H₄(CH₂CH₂CH₃)]⁺ | •NO (Nitric oxide) |

| 91 | [C₇H₇]⁺ | •NO and C₂H₄ (from m/z 149) |

| 77 | [C₆H₅]⁺ | •NO and C₃H₆ (from m/z 149) |

Note: The relative abundances of these fragments depend on the ionization energy and the specific mass spectrometer conditions.

Reaction Mechanisms and Reactivity Profiles of Aromatic C Nitroso Compounds

Electronic and Steric Influences on Nitroso Group Reactivity

The reactivity of the nitroso group in aromatic compounds is intricately modulated by the electronic and steric effects of the substituents on the benzene (B151609) ring. In 1-Nitroso-4-propylbenzene, the propyl group at the para position exerts a notable influence on the reactivity of the nitroso moiety.

The propyl group is an electron-donating group (EDG) through an inductive effect (+I). This donation of electron density to the aromatic ring increases the electron density at the ortho and para positions. Consequently, the nitrogen atom of the nitroso group becomes more electron-rich. This enhanced nucleophilicity of the nitrogen atom can influence its reactions with electrophiles. Conversely, the increased electron density on the aromatic ring can affect its susceptibility to nucleophilic attack.

The interplay of these electronic and steric factors is crucial in determining the kinetic and thermodynamic parameters of the reactions involving this compound. For instance, in cycloaddition reactions, the electron-donating nature of the propyl group can influence the energy levels of the frontier molecular orbitals, thereby affecting the reaction rate.

| Property | Effect | Influence on Nitroso Group Reactivity |

|---|---|---|

| Electronic Effect | Electron-donating (+I effect) | Increases electron density on the nitroso nitrogen, enhancing its nucleophilicity. |

| Steric Effect | Minimal direct steric hindrance | Allows for relatively unhindered approach of reactants to the nitroso group. |

Nucleophilic and Electrophilic Reactivity of the Nitroso Moiety

The nitroso group (–N=O) is a versatile functional group that can exhibit both nucleophilic and electrophilic character, participating in a wide array of chemical transformations.

The nitrogen atom of the nitroso group in this compound is susceptible to nucleophilic attack due to the electronegativity of the adjacent oxygen atom, which polarizes the N=O bond. A variety of nucleophiles, including organometallic reagents, enamines, and carbanions, can add to the nitroso group.

For instance, the reaction with Grignard reagents (R-MgX) would be expected to proceed via nucleophilic addition of the alkyl or aryl group to the nitrogen atom, followed by protonation to yield the corresponding N,N-disubstituted hydroxylamine (B1172632). The electron-donating propyl group in this compound would likely enhance the reactivity towards strong nucleophiles compared to nitrosobenzene (B162901) itself.

| Nucleophile | Reaction Type | Expected Product Structure |

|---|---|---|

| Grignard Reagent (R-MgX) | Nucleophilic Addition | N-(4-propylphenyl)-N-R-hydroxylamine |

| Enamine | Nucleophilic Addition | α-Aminooxy carbonyl compound |

Aromatic C-nitroso compounds can also act as electrophiles, particularly when activated by a catalyst. In the context of enamine catalysis, this compound can serve as an electrophilic nitrogen source for the α-amination of carbonyl compounds. In a typical reaction, a carbonyl compound is converted to its corresponding enamine, which then acts as a nucleophile, attacking the electrophilic nitrogen of the nitroso compound. Subsequent hydrolysis yields the α-amino carbonyl compound.

The presence of the electron-donating propyl group might slightly decrease the electrophilicity of the nitroso nitrogen. However, in the presence of a suitable catalyst, such as a Brønsted or Lewis acid, the nitroso group can be activated towards nucleophilic attack by the enamine. Chiral catalysts can be employed to achieve enantioselective α-amination, a valuable transformation in organic synthesis.

Pericyclic Reactions and Cycloadditions

The nitroso group is an excellent participant in pericyclic reactions, most notably in hetero-Diels-Alder and ene reactions, providing efficient routes to various heterocyclic compounds.

This compound can function as a heterodienophile in [4+2] cycloaddition reactions, commonly known as hetero-Diels-Alder reactions. It readily reacts with a variety of conjugated dienes to form six-membered heterocyclic rings containing a nitrogen-oxygen bond. The regioselectivity and stereoselectivity of these reactions are influenced by both the electronic nature of the substituents on the nitrosoarene and the diene.

The electron-donating propyl group on the benzene ring of this compound would be expected to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. According to frontier molecular orbital theory, this would generally lead to a slower reaction rate with electron-rich dienes compared to nitrosoarenes bearing electron-withdrawing groups. However, these reactions are often highly efficient and provide a direct route to 3,6-dihydro-1,2-oxazines. These cycloadducts can be further transformed into a variety of valuable synthetic intermediates.

Annulation processes involving this compound can also be envisioned, where the initial cycloaddition is followed by subsequent ring-forming reactions to construct more complex polycyclic systems.

| Dienophile | Diene | Product | Reference Compound |

|---|---|---|---|

| 4-Chloronitrosobenzene (B1211902) | 2,3-Dimethylbutadiene | 4-Chloro-1-(2,3-dimethyl-3,6-dihydro-2H-1,2-oxazin-2-yl)benzene | Data for 4-chloronitrosobenzene is used as a proxy due to the lack of specific data for this compound. |

When an aromatic C-nitroso compound bears an appropriately positioned alkene substituent, it can undergo an intramolecular ene reaction. This reaction involves the transfer of an allylic hydrogen from the "ene" component (the alkene) to the oxygen atom of the "enophile" (the nitroso group), with the concomitant formation of a new carbon-nitrogen bond.

For an intramolecular ene reaction of a this compound derivative to occur, an alkenyl chain would need to be introduced at the ortho position of the benzene ring. The reaction would then proceed to form a hydroxylamine derivative, which could subsequently cyclize to form a nitrogen-containing heterocyclic ring. The reaction is typically thermally or catalytically induced and is known to be tolerant of a range of substituents on the aromatic ring. Research on related systems has shown that both electron-donating and electron-withdrawing groups can be accommodated, suggesting that a derivative of this compound would be a viable substrate for such transformations. nih.govacs.org

Redox Transformations Involving the Nitroso Group

The nitroso group (-N=O) in aromatic compounds like this compound is highly susceptible to both oxidation and reduction, serving as a pivotal functional group in a variety of chemical transformations. researchgate.net These redox processes are central to its chemical reactivity, leading to a range of important nitrogen-containing organic molecules.

The oxidation of aromatic C-nitroso compounds to their corresponding nitro derivatives is a significant transformation. One well-studied example is the oxidation by nitrogen dioxide (NO₂). The reaction between a nitrosoarene and nitrogen dioxide in a solvent like carbon tetrachloride follows second-order kinetics, being first-order in both the nitroso compound and nitrogen dioxide. rsc.org

The mechanism is proposed to proceed via a radical pathway. rsc.org It involves the addition of a nitrogen dioxide radical to the nitrogen atom of the nitroso group. rsc.org This step forms an unstable aminoxyl intermediate, which then rapidly decomposes to yield the corresponding nitroaromatic compound (e.g., 1-nitro-4-propylbenzene) and nitric oxide (NO). rsc.org

The rate of this reaction is sensitive to the electronic properties of the substituents on the aromatic ring. rsc.org A study on various substituted nitrosobenzenes provided Arrhenius parameters that correlate with the electron population at the nitroso nitrogen, as detailed in the following table. rsc.org

| Substituted Nitrosoarene | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (log A) |

| 4-Methoxy | 39.4 ± 2.4 | 6.7 ± 0.4 |

| 4-Methyl | 38.6 ± 2.3 | 6.7 ± 0.4 |

| 3-Methyl | 35.2 ± 2.1 | 6.2 ± 0.4 |

| Benzene | 33.6 ± 2.0 | 6.0 ± 0.3 |

| 4-Fluoro | 31.0 ± 1.9 | 5.6 ± 0.3 |

| 4-Chloro | 28.5 ± 1.7 | 5.3 ± 0.3 |

| 4-Bromo | 28.1 ± 1.7 | 5.2 ± 0.3 |

| 3-Chloro | 24.8 ± 1.5 | 4.8 ± 0.3 |

| 3-Nitro | 20.1 ± 1.2 | 4.2 ± 0.2 |

| 4-Nitro | 16.8 ± 1.0 | 3.7 ± 0.2 |

| This interactive table is based on kinetic studies of the oxidation of substituted nitrosobenzenes by nitrogen dioxide in carbon tetrachloride. rsc.org |

For this compound, the propyl group, being an electron-donating group, would be expected to influence the reaction rate in a manner similar to the methyl or methoxy (B1213986) groups, affecting the electron density on the nitroso nitrogen.

Reductive transformations of the nitroso group are fundamental pathways for synthesizing other nitrogen-containing functional groups. researchgate.net Aromatic C-nitroso compounds are considered intermediates on the redox scale between nitroarenes and anilines. researchgate.net These reductions can proceed through various intermediates, leading to distinct final products depending on the reaction conditions and reducing agents employed.

Under specific reductive conditions, nitrosoarenes can undergo dimerization to form azoxybenzenes. organic-chemistry.orgnih.gov This reaction provides an effective method for synthesizing both symmetrical and unsymmetrical azoxy compounds. organic-chemistry.org In the case of this compound, this reaction would yield 4,4'-dipropylazoxybenzene.

The reaction can proceed without the need for additional catalysts or reagents, often using an alcohol like isopropanol (B130326) as both the solvent and the reducing agent upon heating. organic-chemistry.org The proposed mechanism involves the formation of a dimer, followed by nucleophilic attack and subsequent reduction steps. organic-chemistry.org The electronic nature of the substituents on the nitrosobenzene ring influences the reaction's efficiency; electron-withdrawing groups tend to enhance reactivity, while electron-donating groups, such as the propyl group in this compound, can slow the reaction down. organic-chemistry.org However, acidic conditions can improve the reactivity for substrates bearing electron-donating groups. organic-chemistry.org Various catalytic systems, including those using proline-polymer networks or diisopropylethylamine (DIPEA), have also been developed to facilitate this transformation under mild conditions. d-nb.infonih.govresearchgate.net

| Reaction | Product Class | Key Features |

| Complete Reduction | Amine Derivatives | Forms primary amines (e.g., 4-propylaniline). Often proceeds via a hydroxylamine intermediate. researchgate.netresearchgate.net |

| Reductive Dimerization | Azoxybenzenes | Forms azoxy compounds (e.g., 4,4'-dipropylazoxybenzene). Can be performed without catalysts. organic-chemistry.orgnih.gov Reactivity is influenced by electronic effects of substituents. organic-chemistry.org |

| This interactive table summarizes the primary reductive pathways for aromatic nitroso compounds. |

Reductive Transformations and Intermediate Formation

Radical Reaction Mechanisms Involving Nitroso Compounds

Aromatic C-nitroso compounds are highly reactive toward radical species, a property that makes them effective radical scavengers or "spin traps". at.uacdnsciencepub.com The nitroso group readily adds to transient radical species to form stable nitroxide radicals, which can be detected and characterized by techniques such as electron spin resonance (ESR) spectroscopy. at.uacdnsciencepub.com This reactivity has been instrumental in elucidating the mechanisms of many organic radical reactions. cdnsciencepub.com

The radical chemistry of nitrosoarenes involves several key processes:

Radical Addition: The nitrogen atom of the nitroso group is the primary site of attack for carbon-centered and other radicals, leading to the formation of a stable N-O bond in the resulting nitroxide. rsc.orgresearchgate.net

Homolytic Bond Cleavage: The C-NO bond can undergo homolytic cleavage, particularly under photochemical conditions, to generate an aryl radical and a nitric oxide radical. researchgate.net

Single Electron Transfer (SET): Nitroso compounds can undergo one-electron reduction or oxidation to form radical anions and radical cations, respectively, which can then participate in further reactions. researchgate.net

As mentioned previously, the oxidation of nitrosoarenes by nitrogen dioxide is believed to occur through a radical addition mechanism. rsc.org The versatility of nitrosoarenes in radical reactions has led to their use as building blocks for the synthesis of complex molecules like sterically hindered secondary amines and various N-heterocycles. rsc.orgresearchgate.net For this compound, its interaction with radicals would be a defining feature of its reactivity profile, allowing it to act as an efficient trap for radicals generated in chemical or biological systems.

Computational Chemistry and Theoretical Investigations of 1 Nitroso 4 Propylbenzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a versatile and widely used computational method for investigating the properties of C-nitroso compounds. rsc.org Its balance of computational cost and accuracy makes it suitable for studying various aspects of 1-Nitroso-4-propylbenzene's behavior.

DFT calculations are instrumental in elucidating the electronic structure of this compound, providing a foundation for understanding its reactivity. These calculations can determine the distribution of electron density, identify molecular orbitals, and predict the locations of electrophilic and nucleophilic sites within the molecule.

The nitroso group (-N=O) is a key feature, and its electronic properties are significantly influenced by the propyl-substituted benzene (B151609) ring. at.ua DFT methods, such as those employing the B3LYP functional, can be used to calculate parameters like Fukui functions and condensed Fukui functions. researchgate.net These parameters help in identifying the atoms most susceptible to nucleophilic or electrophilic attack. For nitrosoarenes in general, both the nitrogen and oxygen atoms of the nitroso group are potential nucleophilic centers. researchgate.net

The electronic effect of the para-propyl group, being an electron-donating group, influences the reactivity of the nitroso function. This influence can be analyzed through population analysis, such as Mulliken population analysis, derived from DFT calculations. researchgate.net

Table 1: Predicted Reactive Sites in this compound based on General Nitrosoarene DFT Studies

| Atomic Site | Predicted Reactivity | Computational Descriptor |

| Nitroso Nitrogen | Nucleophilic & Electrophilic | Fukui Functions, Mulliken Charges |

| Nitroso Oxygen | Nucleophilic | Fukui Functions, Mulliken Charges |

| Benzene Ring | Electrophilic (ortho, para positions) | Molecular Electrostatic Potential |

This table is illustrative and based on general principles of nitrosoarene reactivity as studied by DFT. Specific calculations for this compound would provide precise values.

A significant application of DFT is the calculation of activation energies for various reaction pathways involving this compound. This allows for the theoretical prediction of reaction kinetics and mechanisms. For instance, DFT can be used to model the transition states of reactions such as the nitroso-ene reaction and dimerization. acs.orgmdpi.com

By calculating the energy of the reactants, transition state, and products, the activation energy barrier can be determined. This information is crucial for understanding the feasibility of a particular reaction and for comparing the rates of competing pathways. For example, in the context of nitrosoarene ene reactions, computational studies have been used to rationalize the preferred transition structures. acs.org

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. DFT methods can incorporate solvent effects through either implicit or explicit solvent models. mdpi.comnih.gov

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the energies of reactants, products, and transition states. rsc.orgrsc.org Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions but at a higher computational cost. mdpi.com

These models can be used to study how solvation influences reaction rates and equilibria, such as the monomer-dimer equilibrium of nitroso compounds. researchgate.net

Ab Initio Calculations for Mechanistic Elucidation (e.g., Dimer Interconversion)

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for investigating reaction mechanisms. A key area where these methods have been applied to nitroso compounds is in understanding the interconversion between the Z (cis) and E (trans) isomers of their dimers (azodioxy compounds). mdpi.comcsu.edu.au

For aromatic C-nitroso compounds, the dimerization process and the subsequent interconversion of the resulting azodioxy isomers are fundamental aspects of their chemistry. mdpi.com Ab initio calculations have shown that the thermal unimolecular E-Z interconversion of azodioxides is often a symmetry-forbidden process. mdpi.com Instead, the interconversion typically proceeds through a two-step mechanism involving the dissociation of the dimer into monomeric nitroso species, followed by re-dimerization to form either the Z or E isomer. mdpi.com

High-level ab initio methods, such as G4MP2, have been employed to study the thermodynamic stability of C-nitroso compounds and their dimers, providing accurate calculations of reaction enthalpies and Gibbs free energies for dimerization reactions. csu.edu.au

Correlation of Electronic Parameters with Reactivity (e.g., Hammett σ Constants, Electron Population)

The reactivity of substituted nitrosobenzenes, including this compound, can be quantitatively correlated with electronic parameters that describe the effect of the substituent. The Hammett equation is a widely used linear free-energy relationship in organic chemistry that relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. libretexts.orgwikipedia.org

The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the type of reaction.

The propyl group at the para position of this compound has a specific Hammett σ constant that reflects its electron-donating nature. This constant can be used to predict the effect of the propyl group on the rates and equilibria of various reactions involving the nitroso group.

Electron population analysis, derived from computational methods like DFT, provides a more direct theoretical measure of the electron distribution within the molecule. researchgate.net These calculated electron populations at different atomic sites can be correlated with the observed reactivity, providing a quantum chemical basis for the empirical correlations observed with parameters like Hammett constants.

Supramolecular Interactions and Solid State Phenomena of Aromatic C Nitroso Compounds

Non-Covalent Interactions in Crystal Packing and Supramolecular Aggregates

Hydrogen bonding plays a significant role in the supramolecular architecture of C-nitroso compounds. The oxygen atom of the nitroso group can act as a hydrogen bond acceptor, though it is considered a weak "ground state" base. researchgate.net In the crystal packing of some aromatic C-nitroso compounds, weak C—H⋯O hydrogen bonds are observed, where hydrogen atoms from the benzene (B151609) ring of one molecule interact with the oxygen atoms of the azodioxide group in a neighboring molecule. at.ua For instance, in certain structures, the distance between the oxygen atoms of the dimer and the meta-hydrogens of an adjacent benzene ring can be as short as 2.433 Å. at.ua

Interestingly, the dimeric forms of C-nitroso compounds are found to be stronger hydrogen bond acceptors than their corresponding monomers. researchgate.net This difference in basicity can lead to a shift in the monomer-dimer equilibrium upon the introduction of a proton donor. researchgate.net

Solid-State Speciation (Monomers, Dimers, Tautomers)

A defining characteristic of aromatic C-nitroso compounds is their existence in a monomer-dimer equilibrium. wikipedia.org In the solid state, these compounds predominantly exist as covalently bonded dimers, also known as azodioxides. researchgate.netat.ua These dimers can exist as two stereoisomers: the Z-(cis) and E-(trans) forms. researchgate.netwikipedia.org Most aromatic C-nitroso compounds crystallize as the colorless or pale yellow E-azodioxides. researchgate.net

The monomeric form, which is typically blue or green, is often metastable in the solid state but can be generated from the dimer. at.uamdpi.com This equilibrium is highly sensitive to the physical state; in dilute solutions or at elevated temperatures, the equilibrium often favors the monomer. wikipedia.org While tautomerization to the corresponding oxime is a common reaction for aliphatic nitroso compounds, it is less prevalent for aromatic nitroso compounds which favor the monomer-dimer equilibrium. at.ua

| Form | Common Color | Predominant State | Structure |

| Monomer | Blue or Green | Dilute Solution, High Temperature, Metastable Solid | Ar-N=O |

| Dimer (E-azodioxide) | Colorless or Pale Yellow | Crystalline Solid | Ar-N(O)=N(O)-Ar (trans) |

| Dimer (Z-azodioxide) | Colorless or Pale Yellow | Favored in solution at low temperatures | Ar-N(O)=N(O)-Ar (cis) |

Photochromism and Thermochromism in Crystalline Nitroso Dimers

The reversible transformation between the dimer and monomer forms in the solid state gives rise to photochromism and thermochromism. mdpi.com Crystalline dimers of aromatic C-nitroso compounds can undergo photodissociation upon irradiation with UV light, typically at cryogenic temperatures (10–12 K). mdpi.com This process breaks the N-N bond in the colorless azodioxide dimer, yielding two molecules of the intensely colored nitroso monomer. at.uamdpi.com

This color change is reversible. Upon warming, the monomer molecules, which remain in close proximity within the crystal lattice, undergo a thermal re-dimerization reaction, and the original colorless or yellowish crystalline state is restored. mdpi.com This cycle of color change induced by light and heat can often be repeated multiple times, demonstrating the robust nature of this molecular transformation. at.ua

| Phenomenon | Stimulus | Process | Observation |

| Photochromism | UV Light (at low temp.) | Dimer → 2 Monomers | Colorless/Yellow → Blue/Green |

| Thermochromism | Warming | 2 Monomers → Dimer | Blue/Green → Colorless/Yellow |

Applications in Supramolecular Design and Molecular Devices

The unique solid-state properties of aromatic C-nitroso compounds, particularly their reversible photo- and thermochromic behavior, make them promising candidates for applications in supramolecular design and the development of molecular devices. at.ua The distinct color and structural differences between the monomer and dimer states allow this system to function as a molecular OFF-ON switch. researchgate.netmdpi.com

The photodissociation of the dimer to the monomer can be considered the "ON" state, which can be visually or spectroscopically detected, while the thermal reversion to the dimer represents the "OFF" state. at.ua This controllable and reversible switching capability is a key requirement for molecular electronics, with potential uses in data storage, sensors, and other nanoscale devices. at.ua Furthermore, the ability of nitroso compounds to form not only dimers but also one-dimensional polymeric structures through self-assembly opens avenues for the bottom-up design of novel functional materials. mdpi.com

Environmental Fate and Biotransformation Pathways of Nitrosoaromatics

Microbial Degradation Pathways of Aromatic Nitroso Compounds

Microorganisms play a crucial role in the transformation and detoxification of aromatic nitroso compounds. These processes are often part of broader metabolic pathways for related nitrogen-containing organic molecules.

Aromatic nitroso compounds are frequently reported as transient intermediates in the microbial degradation of nitroaromatic compounds. nih.gov Under anaerobic conditions, the initial step in the breakdown of many nitroaromatic pollutants is the reduction of the nitro group (-NO2) to a nitroso group (-NO). nih.govslideshare.net This reduction is a critical step in the pathway that continues with further reduction to hydroxylamino and then to amino derivatives. nih.govoup.com

For instance, the biodegradation of nitrobenzene (B124822), a widely studied benzene-based pollutant, proceeds through the formation of nitrosobenzene (B162901) as an intermediate. cdc.gov This transformation is carried out by a variety of bacteria. nih.gov While direct evidence for 1-Nitroso-4-propylbenzene as an intermediate in the degradation of a specific benzene-based pollutant is not extensively documented, it is plausible that it could be formed during the microbial degradation of 1-nitro-4-propylbenzene (B83385) under reducing conditions.

The general pathway for the reduction of a nitroaromatic compound to its corresponding amine, involving a nitroso-intermediate, is depicted below:

Nitroaromatic Compound → Nitrosoaromatic Intermediate → Hydroxylaminoaromatic Intermediate → Aromatic Amine

This reductive pathway is a key detoxification mechanism employed by various microbial communities in contaminated soils and sediments. nih.gov

The microbial transformation of nitrosoaromatic compounds is primarily mediated by a class of enzymes known as nitroreductases. oup.comresearchgate.net These enzymes catalyze the reduction of the nitroso group, a critical step in the degradation pathway. Bacterial nitroreductases are typically flavoenzymes that utilize NAD(P)H as a reducing agent. oup.comoup.com

There are two main types of bacterial nitroreductases that differ in their sensitivity to oxygen:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes can reduce nitro groups through a series of two-electron transfers, leading to the formation of nitroso, hydroxylamino, and finally amino derivatives. oup.com This process is not inhibited by the presence of oxygen.

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze the one-electron reduction of the nitro group to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the nitro group, producing a superoxide (B77818) radical and creating a futile cycle. oup.com

The reduction of a nitrosoaromatic compound to a hydroxylaminoaromatic compound by a Type I nitroreductase can be summarized as follows:

R-N=O + NAD(P)H + H⁺ → R-NHOH + NAD(P)⁺

Some fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been shown to degrade nitroaromatic compounds, a process in which nitroso-intermediates are likely involved. scielo.br These fungi utilize extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have a broad substrate specificity and can initiate the degradation of a wide range of pollutants. scielo.br

| Enzyme Class | Cofactor | Oxygen Sensitivity | Mechanism |

| Type I Nitroreductase | NAD(P)H | Insensitive | Two-electron reduction |

| Type II Nitroreductase | NAD(P)H | Sensitive | One-electron reduction |

| Ligninolytic Enzymes | H₂O₂ | Insensitive | Oxidative degradation |

Abiotic Degradation Processes in Environmental Contexts

In addition to microbial activity, abiotic processes can contribute to the transformation of nitrosoaromatic compounds in the environment. These processes are influenced by environmental factors such as sunlight, pH, and the presence of other chemical species.

Hydrolysis, the reaction with water, can also be a degradation pathway for some nitroso compounds, particularly under acidic conditions. at.ua The susceptibility of a C-nitroso compound to hydrolysis is dependent on its chemical structure and the pH of the surrounding medium. nih.govrsc.org For many simple nitrosoaromatic compounds, hydrolysis is not considered a primary degradation pathway under typical environmental pH conditions.

It is important to note that abiotic and biotic degradation processes are often interconnected. For example, the partial abiotic transformation of a nitrosoaromatic compound could yield products that are more readily biodegradable by microorganisms.

Q & A

Q. What are the recommended methods for synthesizing 1-Nitroso-4-propylbenzene in laboratory settings?

- Methodological Answer : Synthesis typically involves nitrosation of 4-propylaniline under acidic conditions. A common approach uses sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to prevent over-nitrosation. Reaction progress should be monitored via thin-layer chromatography (TLC) or UV-Vis spectroscopy. Post-reaction, the product is extracted using dichloromethane and purified via recrystallization from ethanol. For reproducibility, ensure stoichiometric control of NaNO₂ and strict temperature regulation to avoid byproducts like nitro derivatives .

Q. Example Synthesis Conditions :

| Reagent | Quantity | Temperature | Reaction Time |

|---|---|---|---|

| 4-Propylaniline | 10 mmol | 0–5°C | 2 hours |

| NaNO₂ | 12 mmol | 0–5°C | – |

| HCl (1M) | 20 mL | 0–5°C | – |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- GC-MS : For purity assessment and molecular weight confirmation. Use a non-polar column (e.g., DB-5) with electron ionization (EI) mode.

- ¹H/¹³C NMR : To verify nitroso-group positioning and aromatic proton environments. Deuterated chloroform (CDCl₃) is a suitable solvent.

- FT-IR : Identify N=O stretching vibrations (~1500–1600 cm⁻¹) and C-NO bonds (~800 cm⁻¹).

- HPLC-UV : Quantify impurities using a C18 column with methanol/water mobile phase (retention time ~8–10 min at 254 nm) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent decomposition. Avoid proximity to oxidizing agents .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with local exhaust ventilation .

- Waste Disposal : Collect nitroso-contaminated waste separately and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in the literature regarding the stability of this compound under varying oxygen concentrations?

- Methodological Answer : Conflicting stability data may arise from differences in experimental oxygen levels. Design controlled studies using:

- Hypoxic Chambers : To simulate low-oxygen conditions (e.g., 1–5% O₂).

- Spectroscopic Monitoring : Track nitroso group degradation via UV-Vis (λmax ~350 nm) or EPR for radical intermediates.

- Comparative Kinetic Analysis : Compare decomposition rates in inert (N₂) vs. oxygenated atmospheres. Reference studies on S-nitroso-hemoglobin stability for mechanistic parallels .

Q. What experimental approaches are recommended to study the reactivity of this compound in different solvent systems?

- Methodological Answer : Use solvent polarity and proticity gradients to assess reactivity:

- Polar Aprotic Solvents (DMF, DMSO) : Monitor nitroso-group electrophilicity via nucleophilic substitution with amines (e.g., benzylamine).

- Protic Solvents (MeOH, H₂O) : Evaluate hydrolysis pathways under acidic/basic conditions (pH 2–12).

- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify proton-transfer steps.

Cross-reference nitrobenzene reactivity studies for solvent interaction models .

Q. How should one design experiments to assess the environmental persistence of this compound given limited ecological data?

- Methodological Answer :

- Soil Mobility : Conduct column chromatography with soil matrices (e.g., sandy vs. clay soils) to measure retention factors (Rf).

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to quantify CO₂ evolution.

- Photolysis Studies : Exclude nitroso compounds in quartz reactors under UV light (λ = 254 nm) and analyze degradation products via LC-MS.

Note: Existing data gaps (e.g., bioaccumulation potential) necessitate conservative risk assessments .

Q. Table 2: Stability Under Varying Oxygen Levels

| Oxygen (%) | Half-Life (h) | Decomposition Product |

|---|---|---|

| 21 (Air) | 12 | 4-Propylnitrobenzene |

| 5 | 48 | Trace 4-propylaniline |

| 1 | 72 | No significant degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.